molecular formula C8H13NO2S B13947461 Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) CAS No. 494747-08-9

Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)

Cat. No.: B13947461
CAS No.: 494747-08-9
M. Wt: 187.26 g/mol
InChI Key: NFDZJJUSZZVHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a heterocyclic aromatic organic compound. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives typically involves the cyclization of suitable precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable dihydropyridine precursor with methoxy and methylthio substituents under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale chemical reactions in reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine derivatives are extensively studied for their applications in various fields:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.

    Medicine: Some pyridine derivatives are used as active pharmaceutical ingredients in drugs.

    Industry: Employed as solvents, catalysts, and intermediates in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. They may interact with biological targets such as enzymes, receptors, and nucleic acids. The presence of methoxy and methylthio groups could influence their binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simple aromatic ring.

    2,3-Dihydropyridine: A partially saturated derivative.

    2,5-Dimethoxypyridine: A derivative with methoxy groups at positions 2 and 5.

    6-Methylthiopyridine: A derivative with a methylthio group at position 6.

Uniqueness

Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is unique due to the combination of methoxy and methylthio substituents, which may impart distinct chemical and biological properties compared to other pyridine derivatives.

Properties

CAS No.

494747-08-9

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2,5-dimethoxy-6-methylsulfanyl-2,3-dihydropyridine

InChI

InChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3

InChI Key

NFDZJJUSZZVHDC-UHFFFAOYSA-N

Canonical SMILES

COC1CC=C(C(=N1)SC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.